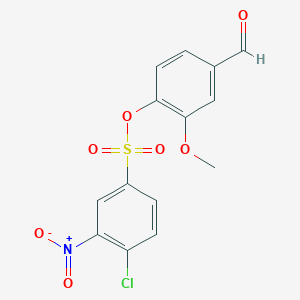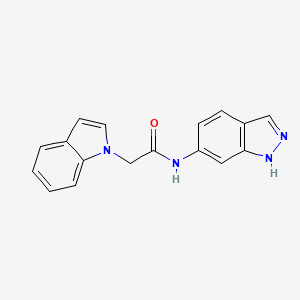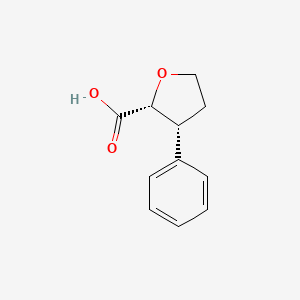![molecular formula C24H17F3N4O5 B2758602 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 895647-11-7](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a dihydropyrido[2,3-d]pyrimidin-1(2H)-one group, and a trifluoromethylphenyl group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The benzodioxole and dihydropyrido[2,3-d]pyrimidin-1(2H)-one groups are both cyclic structures, which could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing benzodioxole groups have been shown to undergo 1,3-dipolar additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially make the compound more lipophilic, which could influence its solubility in various solvents .Applications De Recherche Scientifique
1. Peripheral Benzodiazepine Receptor Ligands
Research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has demonstrated their utility as selective ligands for Peripheral Benzodiazepine Receptors (PBRs), which are implicated in steroid biosynthesis modulation in cells. This suggests potential applications in studying cellular mechanisms and developing therapeutic strategies targeting these receptors (Selleri et al., 2005).
2. Src Kinase Inhibition and Anticancer Activity
N-benzyl substituted acetamide derivatives, including those with a thiazole moiety, have been synthesized and evaluated for their inhibitory activities against Src kinase, a key player in cancer progression. These compounds have shown promising anticancer activities, highlighting their potential in cancer treatment research (Fallah-Tafti et al., 2011).
3. A3 Adenosine Receptor Antagonists
Enantiomeric 4-Acylamino-6-alkyloxy-2 Alkylthiopyrimidines have been investigated as potential A3 adenosine receptor antagonists. The chiral resolution and absolute configuration assignment of these compounds are crucial for understanding their biological activity and therapeutic potential, particularly in cardiovascular diseases (Rossi et al., 2016).
Propriétés
Numéro CAS |
895647-11-7 |
|---|---|
Formule moléculaire |
C24H17F3N4O5 |
Poids moléculaire |
498.418 |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17F3N4O5/c25-24(26,27)16-5-1-2-6-17(16)29-20(32)12-30-21-15(4-3-9-28-21)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32) |
Clé InChI |
OPTQSBNFJSELNZ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758519.png)




![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)


![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)
